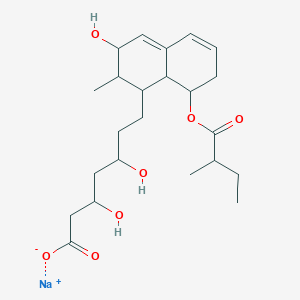
3beta-HydroxyMevastatinSodiumSalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta-HydroxyMevastatinSodiumSalt is a derivative of Mevastatin, a cholesterol-lowering agent isolated from the fungus Penicillium citrinum. This compound is structurally similar to hydroxymethylglutarate (HMG) and functions as a competitive inhibitor of HMG-Coenzyme A (HMG-CoA) reductase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3beta-HydroxyMevastatinSodiumSalt involves the hydroxylation of Mevastatin. The process typically includes the use of specific enzymes or chemical reagents to introduce the hydroxyl group at the 3beta position. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically modified strains of Penicillium citrinum. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3beta-HydroxyMevastatinSodiumSalt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3beta-HydroxyMevastatinSodiumSalt has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying hydroxylation reactions and enzyme catalysis.
Biology: Investigated for its role in cellular metabolism and cholesterol biosynthesis.
Medicine: Explored for its potential therapeutic effects in lowering cholesterol levels and preventing cardiovascular diseases.
Industry: Utilized in the production of cholesterol-lowering medications and as a precursor for synthesizing other statin derivatives
Mécanisme D'action
3beta-HydroxyMevastatinSodiumSalt exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for the rate-limiting step in cholesterol synthesis. By mimicking the structure of the HMG-CoA substrate, the compound binds to the active site of the enzyme with high affinity, thereby preventing the conversion of HMG-CoA to mevalonate. This inhibition leads to decreased hepatic cholesterol levels and increased uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream .
Comparaison Avec Des Composés Similaires
Mevastatin: The parent compound from which 3beta-HydroxyMevastatinSodiumSalt is derived.
Lovastatin: Another statin with a similar mechanism of action but different structural features.
Simvastatin: A synthetic derivative of Lovastatin with enhanced potency and bioavailability.
Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 3beta position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other statins. This structural modification can influence the compound’s solubility, stability, and interaction with biological targets .
Propriétés
Formule moléculaire |
C23H35NaO7 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
sodium;3,5-dihydroxy-7-[3-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]heptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1 |
Clé InChI |
QMLCOLOJNAKCFF-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12291905.png)
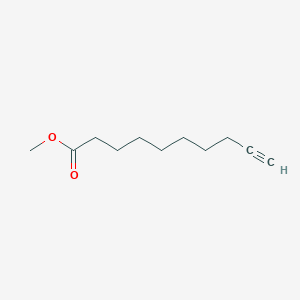
![[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate](/img/structure/B12291908.png)
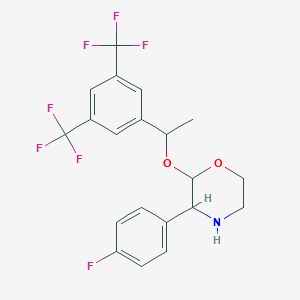
![N-[2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B12291921.png)
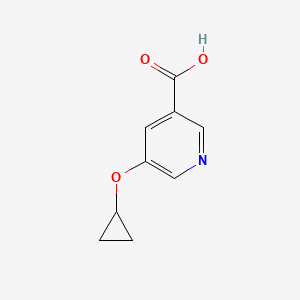
![(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-diethoxy-4-methoxybenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester](/img/structure/B12291928.png)
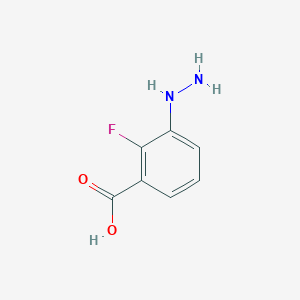

![[2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B12291951.png)
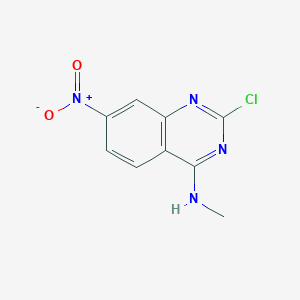
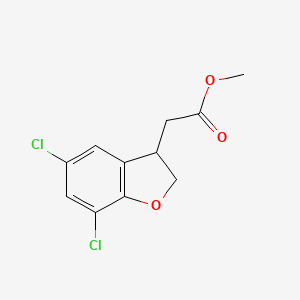
![6-[2-[2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291968.png)
![2-[[4-Carboxy-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid](/img/structure/B12291969.png)
